molecular formula C10H8O3 B8790317 4-methoxy-3-Benzofurancarboxaldehyde

4-methoxy-3-Benzofurancarboxaldehyde

Cat. No.: B8790317
M. Wt: 176.17 g/mol
InChI Key: IOZHGQVIMMGFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzofuran (B130515) Derivatives in Synthetic Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, forms the structural core of a vast array of derivatives that are of significant interest in synthetic chemistry. nih.govwikipedia.org These compounds are pervasive in nature and are found in a number of natural products and medicinally important molecules. nih.gov The benzofuran nucleus is a versatile scaffold, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. jocpr.comrsc.orgnih.gov This has spurred considerable research into the development of novel and efficient synthetic methodologies to construct the benzofuran ring system. nih.govacs.org

The synthesis of benzofuran derivatives has been approached through various strategies, often employing metal-based catalysts such as copper, palladium, rhodium, gold, and silver. nih.govtandfonline.com These catalytic methods have enabled the construction of complex benzofuran structures with diverse substitution patterns. acs.org Beyond their medicinal applications, benzofuran derivatives are also utilized in the preparation of polymers like polyamides and polyesters, as well as in the synthesis of dyes for various industrial applications, including dye-sensitized solar cells. nih.gov The continued exploration of new synthetic routes and the application of benzofuran derivatives in materials science and medicinal chemistry underscore their importance in contemporary chemical research. rsc.orgresearchgate.net

Significance of Aldehyde Functionality in Organic Transformations

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group (R-CHO), is a cornerstone of organic chemistry due to its versatile reactivity. wikipedia.orgchemistrytalk.org The electrophilic nature of the carbonyl carbon makes aldehydes highly susceptible to nucleophilic attack, forming the basis for a wide array of organic transformations. numberanalytics.combritannica.com This reactivity allows for the construction of complex molecular architectures and the introduction of various functional groups.

Aldehydes are pivotal intermediates in numerous synthetic pathways. numberanalytics.com They can be readily oxidized to form carboxylic acids or reduced to primary alcohols. britannica.com Furthermore, they participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of molecular skeletons. Notable examples include:

Nucleophilic Addition Reactions: Aldehydes react with a diverse range of nucleophiles. For instance, Grignard reagents add to aldehydes to yield secondary alcohols, while the addition of cyanide ions produces cyanohydrins. numberanalytics.com

Wittig Reaction: This reaction allows for the conversion of an aldehyde into an alkene.

Aldol (B89426) Condensation: A powerful tool for forming carbon-carbon bonds, the aldol reaction involves the condensation of two aldehyde molecules to create a β-hydroxy aldehyde. numberanalytics.com

Formation of Imines and Related Compounds: Aldehydes react with primary amines to form imines (Schiff bases), which are important intermediates in various synthetic and biological processes. msu.edu

The aldehyde group's ability to undergo these and many other transformations makes it an indispensable functional group in the synthesis of pharmaceuticals, natural products, and other fine chemicals. numberanalytics.com

Historical Context and Evolution of Research on Benzofuran Carboxaldehydes

The history of benzofuran chemistry dates back to 1870 when Perkin first synthesized the benzofuran ring. nih.gov Since then, the field has evolved significantly, with a growing interest in benzofuran derivatives, including benzofuran carboxaldehydes. Early research focused on the isolation of benzofuran-containing natural products and the development of fundamental synthetic methods. jocpr.com

Over the decades, the focus has shifted towards the synthesis of more complex and functionally diverse benzofuran carboxaldehydes. This has been driven by the discovery of their wide-ranging biological activities and their utility as synthetic intermediates. jocpr.com For example, various benzofuran carboxaldehydes have been synthesized and investigated for their potential as antimicrobial and anticancer agents. jocpr.com The development of modern synthetic techniques, including metal-catalyzed cross-coupling reactions and intramolecular cyclizations, has greatly expanded the toolkit for accessing these compounds with high efficiency and selectivity.

More recently, research has also delved into the computational study of benzofuran carboxaldehydes to understand their electronic properties and predict their reactivity and biological activity. researchgate.net The synthesis of Schiff bases derived from benzofuran carboxaldehydes has also been an active area of investigation, further highlighting the versatility of the aldehyde functionality in generating diverse molecular scaffolds. researchgate.net The continuous evolution of synthetic methodologies and the expanding applications of benzofuran carboxaldehydes in medicinal and materials chemistry ensure that they will remain a vibrant area of research.

Role of 4-methoxy-3-Benzofurancarboxaldehyde as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable building block and precursor in the synthesis of more complex molecules. Its structure, featuring a reactive aldehyde group and a methoxy-substituted benzofuran core, provides multiple sites for chemical modification. The aldehyde functionality is particularly useful for constructing larger molecular frameworks through various condensation and addition reactions. nih.gov

This compound and its structural analogs are utilized as starting materials for the synthesis of a variety of heterocyclic compounds and molecules with potential biological activity. For instance, the aldehyde can be a key handle for introducing nitrogen-containing heterocycles through the formation of Schiff bases, which can then be further elaborated. nih.gov

The development of synthetic methods often relies on versatile precursors like this compound. Arynes, which are highly reactive intermediates, can be generated from precursors with specific substitution patterns, and these can then be used to construct complex aromatic systems. tcichemicals.comresearchgate.net The strategic placement of the methoxy (B1213986) and aldehyde groups on the benzofuran ring of this compound makes it a potentially useful precursor for generating specific aryne intermediates for use in multicomponent reactions or for the synthesis of novel heterocyclic systems. tcichemicals.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3

InChI Key

IOZHGQVIMMGFSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CO2)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3 Benzofurancarboxaldehyde and Its Analogues

Retrosynthetic Approaches to the 4-methoxybenzofuran (B8762342) Core with Aldehyde Functionalization

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. nih.govyoutube.comyoutube.comox.ac.uk For 4-methoxy-3-benzofurancarboxaldehyde, this analysis focuses on key bond disconnections within the benzofuran (B130515) core and the introduction of the methoxy (B1213986) and aldehyde groups.

Directed Ortho Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. cdnsciencepub.comcdnsciencepub.comacs.org

In the context of 4-methoxybenzofuran synthesis, a retrosynthetic approach using DoM might involve a precursor with a potent DMG. For instance, an aryl O-carbamate group is one of the most effective DMGs. cdnsciencepub.comacs.org A potential retrosynthetic disconnection is shown below:

Target: this compound.

Disconnect C3-aldehyde bond: This reveals a 4-methoxybenzofuran intermediate, which can be formylated in a forward synthesis step.

Disconnect the furan (B31954) ring: The benzofuran core itself can be disconnected. A powerful strategy developed by Snieckus and others involves using a carbamate (B1207046) as a DMG on a phenol (B47542) derivative. cdnsciencepub.comcdnsciencepub.com This allows for the introduction of a functional group ortho to the hydroxyl group. This functional group can then be elaborated to form the furan ring.

Key Steps: The forward synthesis would involve:

Protection of a substituted phenol (e.g., 3-methoxyphenol) as an O-carbamate.

Directed ortho metalation (lithiation) at the C2 position, guided by the carbamate.

Introduction of a side chain at C2 (e.g., via reaction with an appropriate electrophile).

Anionic ortho-Fries rearrangement, which shifts the carbamoyl (B1232498) group to the newly functionalized carbon, revealing the hydroxyl group needed for cyclization. cdnsciencepub.com

Cyclization to form the benzofuran ring.

Final formylation at the C3 position.

This DoM-based approach offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions. cdnsciencepub.comnih.gov

The formation of the benzofuran ring is the cornerstone of the synthesis. Numerous cyclization strategies exist, each offering a different retrosynthetic disconnection. nih.govorganic-chemistry.org

O-Arylation/Cyclization: A common approach involves the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu Retrosynthetically, this means disconnecting the C2-C3 bond of the furan ring, leading to an o-hydroxyphenyl ketone derivative. For the target molecule, this would imply starting with a derivative of 2,5-dihydroxyacetophenone.

Palladium-Catalyzed Cyclization: Modern methods often employ transition metal catalysts. For example, a palladium-catalyzed reaction can couple an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the benzofuran ring. nih.gov This disconnects the O-C7a and C2-C3 bonds, leading back to a substituted o-halophenol and an alkyne.

Radical-Induced Cyclization: This method involves the 5-exo-trig ring closure of an aryl butenyl system. cdnsciencepub.comcdnsciencepub.com This strategy can be combined with DoM to precisely place a halogen atom, which then serves as a radical precursor for the cyclization step. cdnsciencepub.com

Acid-Catalyzed Cyclization: Certain precursors, such as α-phenoxyacetophenones, can undergo cyclodehydration in the presence of an acid catalyst like Amberlyst 15 to yield the benzofuran core. researchgate.netrsc.org

A summary of common cyclization strategies is presented below.

Cyclization StrategyKey Precursor TypeBonds Formed (Forward Sense)Catalyst/Reagent Example
Intramolecular Friedel-Craftsα-Phenoxycarbonyl compoundC2-C3aPolyphosphoric acid (PPA)
Palladium-Catalyzed Annulationo-Halophenol and AlkyneO-C2 and C3-C3aPd(OAc)₂
Ruthenium-Catalyzed Cycloisomerizationo-Alkynylphenyl acetalO-C2Ru-based catalyst
Copper-Catalyzed Cyclizationo-Iodophenol and KetoneO-C2CuI

Once the 4-methoxybenzofuran core is assembled, the final step is the introduction of the carboxaldehyde group at the C3 position.

Vilsmeier-Haack Reaction: This is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. researchgate.netijpcbs.comorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). jk-sci.com For benzofurans, formylation can occur at either the C2 or C3 position, depending on the substitution pattern and reaction conditions. Directing the formylation specifically to the C3 position may require blocking the more reactive C2 position or utilizing specific precursors.

Lithiation-Formylation: An alternative strategy is the direct metalation of the benzofuran ring at the C3 position with a strong base (like n-butyllithium), followed by quenching the resulting organolithium intermediate with a formylating agent such as DMF. The regioselectivity of this lithiation is highly dependent on existing substituents on the benzofuran ring.

Chalcone Rearrangement Strategy: A novel method involves the rearrangement of 2-hydroxychalcones. Under specific acidic conditions (e.g., p-TsOH in (CF₃)₂CHOH), cyclized 2,3-dihydrobenzofuran (B1216630) intermediates can be selectively transformed into 3-formylbenzofurans in high yields. nih.gov

Classical Synthetic Routes to this compound

Classical routes involve the sequential, step-by-step construction of the molecule from simple starting materials. These multi-step sequences often rely on well-established named reactions. rsc.orgresearchgate.net

A plausible multi-step synthesis of a substituted benzofuran carboxaldehyde can be adapted from literature procedures for analogous compounds. researchgate.net For example, a route starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been used to create a 7-methoxy-benzofuran-5-carboxaldehyde. researchgate.net A similar logic could be applied starting from 2-hydroxy-5-methoxybenzaldehyde.

A representative sequence could involve:

Preparation of an α-phenoxy ketone: A substituted phenol (e.g., 2-bromo-5-methoxyphenol) is reacted with an α-haloketone (e.g., chloroacetone) under basic conditions to form a key ether intermediate.

Intramolecular Cyclization: The resulting α-phenoxy ketone is then cyclized, often under acidic conditions (e.g., sulfuric acid or polyphosphoric acid), to form the benzofuran ring system.

Functional Group Manipulation: The substituent at the 3-position (e.g., a methyl group from using chloroacetone) would then need to be converted to an aldehyde. This could involve radical bromination followed by hydrolysis (Sommelet reaction or similar methods).

Final Formylation: Alternatively, if the benzofuran ring is formed without a C3 substituent, a direct formylation step as described in section 2.1.3 would be the final step.

A three-step synthesis model using polymer-supported reagents has demonstrated an efficient route to substituted benzofurans, involving bromination of an acetophenone, substitution with a phenol, and subsequent cyclodehydration. researchgate.net This approach minimizes the need for chromatographic purification between steps.

Optimizing a synthetic route is crucial for maximizing the yield and purity of the final product while minimizing waste and reaction time. scielo.brchemrxiv.org Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net

For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a study systematically evaluated different oxidants, solvents, and temperatures. scielo.br Silver(I) oxide was identified as the most efficient oxidant, and acetonitrile, a "greener" solvent, provided the best balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.brchemrxiv.org Furthermore, the reaction time was significantly reduced from 20 hours to 4 hours without a major impact on the yield. scielo.brchemrxiv.org

The table below, adapted from data on the synthesis of dihydrobenzofuran neolignans, illustrates how reaction conditions can be optimized. scielo.br

SolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
DichloromethaneRoom Temp.209840
BenzeneRoom Temp.209850
AcetonitrileRoom Temp.209656
AcetonitrileReflux (85°C)49855
Acetonitrile0°C42548

This data demonstrates that by adjusting parameters like solvent and temperature, chemists can achieve high conversion and selectivity in a significantly shorter timeframe, leading to a more efficient and practical synthesis. scielo.br

Modern Advancements in the Synthesis of this compound

Recent decades have witnessed a surge in the development of sophisticated and efficient methods for constructing the benzofuran core. These advancements prioritize catalytic efficiency, atom economy, and the ability to control selectivity, moving away from classical, often harsh, synthetic routes. Key areas of progress include the application of transition metal catalysis, organocatalysis, adherence to green chemistry principles, and the development of highly selective synthesis strategies.

Catalysis is at the forefront of modern organic synthesis, enabling the construction of complex molecules like this compound and its analogues with high efficiency and precision. Both transition metals and small organic molecules (organocatalysts) have been successfully employed to facilitate the key bond-forming events required for benzofuran ring formation.

Palladium has proven to be a remarkably versatile metal for the synthesis of benzofuran derivatives. nih.gov Its catalytic cycles enable a variety of transformations, including cross-coupling and annulation reactions, to form the core heterocyclic structure.

One prominent strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. This palladium-copper co-catalyzed reaction is a powerful tool for creating 2-substituted benzofurans. nih.govresearchgate.net Another approach is the palladium-catalyzed heteroannulation, which has been studied in detail for the reaction between o-iodophenol and various acetylenic substrates. researchgate.net

More recent innovations include palladium-catalyzed oxidative annulation reactions. For instance, the reaction between phenols and alkenylcarboxylic acids can be directed to produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity, depending on the phenol's substitution pattern. Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols provides a route to 3-substituted-benzofuran-2(3H)-ones under mild conditions. nih.gov Heck-type oxyarylation mechanisms have also been developed for the direct arylation and ring closure of benzofurans. nih.gov A three-component synthesis using 2-bromophenols, phenacyl bromides, and paraformaldehyde, catalyzed by palladium, offers an efficient route to 2-aroylbenzofurans. researchgate.net

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis
Reaction TypeStarting MaterialsCatalyst SystemProduct TypeReference
Sonogashira Coupling / Cyclizationo-Iodophenols, Terminal Alkynes(PPh₃)PdCl₂ / CuI2-Substituted Benzofurans nih.govresearchgate.net
Oxidative AnnulationPhenols, Alkenylcarboxylic AcidsPalladium Acetate2,3-Disubstituted Benzofurans dntb.gov.ua
Intramolecular AlkoxycarbonylationAlkenylphenolsPalladium CatalystBenzofuran-2(3H)-ones nih.gov
Heck-Type OxyarylationBenzofurans, Aryl IodidesPd(0)L₂Dihydrobenzofuro[3,2-b]benzofurans nih.gov
Three-Component Reaction2-Bromophenols, Phenacyl Bromides, ParaformaldehydePalladium Catalyst2-Aroylbenzofurans researchgate.net

Copper catalysts, often used in conjunction with palladium, play a significant role in benzofuran synthesis. In the Sonogashira coupling reaction, copper(I) iodide is a crucial co-catalyst that facilitates the formation of a key copper acetylide intermediate. nih.govresearchgate.net

Beyond its co-catalytic role, copper can independently mediate C-O cyclization reactions. For example, a one-pot synthesis of highly substituted benzofurans can be achieved from simple ketones through a sequence involving regioselective iron(III)-catalyzed halogenation followed by a copper-mediated O-arylation and C-O cyclization, demonstrating the utility of using parts per million (ppm) levels of copper loading. nih.gov

Organocatalysis using N-Heterocyclic Carbenes (NHCs) has emerged as a powerful, metal-free strategy for synthesizing benzofuran derivatives. NHCs can activate substrates through the formation of Breslow intermediates, enabling unique reaction pathways.

One notable application is the NHC/base-catalyzed cascade reaction that leads to functionalized benzofuranones. This process involves an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction. nih.govacs.orgresearchgate.net NHCs have also been successfully employed in enantioselective dearomatizing hydroacylation of benzofurans to generate spirocycles with high enantiomeric excess. acs.org Furthermore, a transition-metal-free strategy for the synthesis of 2,3-disubstituted benzofurans has been developed using an NHC-triggered reaction between aldehydes and o-quinone methides, which proceeds under mild conditions with a broad substrate scope. researchgate.net

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed Benzofuran Synthesis
Reaction TypeKey ReactantsCatalyst SystemProduct TypeReference
Hydroacylation-Stetter CascadeSubstrates with alkyne and aldehyde functionalitiesNHC / BaseFunctionalized Benzofuranones nih.govacs.org
Enantioselective Dearomatizing HydroacylationBenzofurans with a tethered aldehydeChiral NHCSpiro-benzofuranones acs.org
AnnulationAryl or alkyl aldehydes, o-Quinone methidesNHC2,3-Disubstituted Benzofurans researchgate.net

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. ajrconline.org Microwave-assisted organic synthesis (MAOS) has become a key technology in this area, often leading to dramatically reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. ajrconline.orgcem.com

The synthesis of benzofurans has significantly benefited from this technology. For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions is greatly enhanced by microwave irradiation. nih.gov The use of microwaves shortens reaction times and minimizes the formation of side products. nih.gov Solvent-free, microwave-assisted methods have also been developed for the synthesis of benzofuran derivatives from chalcones, further enhancing the environmental credentials of these synthetic routes. researchgate.net These "green" approaches are not only more environmentally friendly but also offer practical advantages in laboratory and potentially industrial settings. cem.comresearchgate.net

Controlling the regiochemistry of reactions is critical when synthesizing specifically substituted benzofurans like this compound. Classical methods for benzofuran synthesis often suffer from a lack of regiochemical control, leading to mixtures of isomers, particularly when multiple cyclization sites are available. oregonstate.edu

Modern strategies have been developed to overcome this challenge. For instance, a novel synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes allows for the highly regioselective preparation of phenols that can be subsequently cyclized to benzofuranones. This method provides programmable substitution at any position on the aromatic ring. oregonstate.edu Another strategy for creating highly substituted benzofurans involves a unique reaction between 2,6-disubstituted phenols and alkynyl sulfoxides, which proceeds through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement and subsequent substituent migration. rsc.org Such methods, which provide precise control over the placement of substituents, are invaluable for the targeted synthesis of complex benzofuran analogues. nih.gov

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Comparative Analysis of Synthetic Efficiencies and Scalability for Industrial Applications

The industrial production of this compound and its analogues necessitates synthetic routes that are not only efficient in terms of yield but also scalable, cost-effective, and environmentally benign. A comparative analysis of various synthetic methodologies reveals trade-offs between these factors.

Transition metal-catalyzed reactions, particularly those employing palladium, copper, and nickel, are powerful tools for constructing the benzofuran ring system. numberanalytics.comnih.govacs.org Palladium-catalyzed one-pot syntheses of 2-arylbenzofurans from 2-hydroxyarylacetonitriles have been reported to be scalable to the gram quantity with moderate to excellent yields. nih.govresearchgate.netmdpi.com Sonogashira coupling, often catalyzed by a combination of palladium and copper, is another widely used method for synthesizing benzofuran derivatives, though the cost of the catalysts can be a consideration for large-scale production. acs.org Nickel-catalyzed intramolecular nucleophilic additions have also shown promise, providing a potentially more economical alternative to palladium. nih.govacs.org

Classical cyclization reactions of appropriately substituted precursors remain a common and often scalable strategy. numberanalytics.com For instance, the cyclization of o-alkynylphenols can lead to the formation of benzofurans. numberanalytics.com However, these methods can sometimes require harsh reaction conditions, which may not be ideal for industrial applications due to safety and energy consumption concerns. researchgate.net

More recent developments focus on improving the sustainability and efficiency of benzofuran synthesis. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes offers a metal-free alternative to some transition metal-catalyzed reactions. nih.govmdpi.com Furthermore, multicomponent reactions provide an atom-economical approach to synthesize complex benzofurans in a single step, which is highly desirable for industrial processes. numberanalytics.com The scalability of some of these newer methods is an active area of investigation. For example, a DMAP-mediated tandem cyclization has shown potential for the large-scale production of 3-aminobenzofuran derivatives, with a gram-scale reaction demonstrating a moderate yield of 73%. nih.gov

The table below provides a comparative overview of selected synthetic methodologies for benzofuran derivatives, highlighting key parameters relevant to their industrial applicability.

Synthetic MethodologyCatalyst/ReagentTypical YieldsScalabilityAdvantagesDisadvantages
Palladium-Catalyzed One-Pot SynthesisPalladium salts (e.g., Pd(OAc)₂)Moderate to ExcellentReported up to gram scale nih.govresearchgate.netmdpi.comHigh efficiency, good functional group toleranceCost and toxicity of palladium
Sonogashira Coupling/CyclizationPd/Cu catalystsGood to ExcellentWidely used, scalableVersatile for a range of analoguesRequires pre-functionalized starting materials, catalyst cost
Nickel-Catalyzed Intramolecular AdditionNickel salts (e.g., Ni(OTf)₂)Noteworthy yields nih.govPotentially scalableMore economical than palladiumMay have sensitivity to certain functional groups
Classical Cyclization (e.g., of o-alkynylphenols)Acid or base catalystsVariableOften scalableUses readily available starting materialsMay require harsh conditions researchgate.net
Iodine(III)-Catalyzed Oxidative CyclizationPhI(OAc)₂/m-CPBAGood to Excellent nih.govmdpi.comPotentially scalableMetal-free conditionsStoichiometric oxidant required
DMAP-Mediated Tandem CyclizationDMAPModerate (73% on gram scale) nih.govDemonstrated on gram scale nih.govOperational simplicityYield may decrease on larger scales

Ultimately, the choice of synthetic route for the industrial production of this compound or its analogues will depend on a careful evaluation of these factors, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

Reactivity and Chemical Transformations of 4 Methoxy 3 Benzofurancarboxaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 4-methoxy-3-benzofurancarboxaldehyde is the primary site of its reactivity, particularly for nucleophilic additions and redox reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Grignard Reagents and Organolithium Chemistry

Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that are expected to add to the carbonyl group of this compound. libretexts.org This reaction would proceed via nucleophilic attack on the aldehyde's carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide to yield a secondary alcohol.

Table 1: Expected Products from Grignard and Organolithium Reactions

Reagent Expected Intermediate Expected Final Product
Methylmagnesium Bromide (CH₃MgBr) Magnesium alkoxide of 1-(4-methoxybenzofuran-3-yl)ethanol 1-(4-methoxybenzofuran-3-yl)ethanol
n-Butyllithium (CH₃CH₂CH₂CH₂Li) Lithium alkoxide of 1-(4-methoxybenzofuran-3-yl)pentan-1-ol 1-(4-methoxybenzofuran-3-yl)pentan-1-ol
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a crucial method for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that subsequently decomposes to an alkene and a phosphine (B1218219) oxide. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. magritek.com This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. magritek.com

Table 2: Expected Products from Olefination Reactions

Reaction Type Reagent Expected Product
Wittig Reaction Methyltriphenylphosphonium bromide / strong base 3-(ethenyl)-4-methoxybenzofuran
Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. scribd.com Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as the electrophilic partner in a crossed-aldol condensation (a Claisen-Schmidt condensation). It would react with an enolizable ketone or aldehyde in the presence of a base (like sodium hydroxide) to form a β-hydroxy carbonyl compound, which typically dehydrates upon heating to yield an α,β-unsaturated carbonyl compound. magritek.combeyondbenign.org

Table 3: Expected Products from Crossed-Aldol Condensation

Enolizable Partner Base/Catalyst Expected Final Product (after dehydration)
Acetone NaOH 4-(4-methoxybenzofuran-3-yl)but-3-en-2-one

Oxidation and Reduction Reactions of the Aldehyde Group

Selective Oxidation to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation. For aromatic aldehydes, reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Milder, more selective methods might also be employed to avoid potential side reactions on the benzofuran (B130515) ring or the methoxy (B1213986) group. A common and mild method for oxidizing aldehydes is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid.

Table 4: Expected Product from Selective Oxidation

Oxidizing Agent Expected Product
Potassium Permanganate (KMnO₄) 4-methoxy-3-benzofurancarboxylic acid
Sodium Chlorite (NaClO₂) / NaH₂PO₄ 4-methoxy-3-benzofurancarboxylic acid
Selective Reduction to Alcohols

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding (4-methoxybenzofuran-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis. Chemoselective reduction, which targets one functional group in the presence of others, can be achieved using various hydride reagents. For the reduction of an aldehyde in the presence of less reactive carbonyl groups, mild reducing agents are typically employed.

Commonly, sodium borohydride (B1222165) (NaBH₄) is used for its selectivity in reducing aldehydes and ketones without affecting more robust functional groups like esters or amides. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at mild temperatures. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, though with less selectivity if other reducible groups were present. Another method involves the activation of a carboxylic acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride, a technique that demonstrates high chemoselectivity. nih.govnih.gov

ReactantReagentProductConditions
This compoundSodium Borohydride (NaBH₄)(4-methoxybenzofuran-3-yl)methanolMethanol/Ethanol, Room Temp.

Imine and Enamine Formation, including Schiff Bases

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgresearchgate.net This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the aldehyde, forming a carbinolamine intermediate. masterorganicchemistry.comresearchgate.net Subsequent dehydration of this intermediate yields the C=N double bond of the imine. researchgate.netlibretexts.org

To drive the reaction to completion, it is often necessary to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com The reaction mechanism under mildly acidic conditions is often described as a sequence of Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com Analogous benzofuran carboxaldehydes have been shown to form Schiff bases with various amines and hydrazides, indicating this is a reliable transformation for this class of compounds. researchgate.netresearchgate.net Reaction with secondary amines would analogously lead to the formation of an enamine, proceeding through an iminium ion intermediate. libretexts.org

Reactant 1Reactant 2Product TypeKey Features
This compoundPrimary Amine (R-NH₂)Imine (Schiff Base)Formation of C=N bond, acid-catalyzed, reversible. masterorganicchemistry.com
This compoundSecondary Amine (R₂NH)EnamineFormation of C=C-N bond via an iminium salt intermediate. libretexts.org

Multi-component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Aldehydes are common starting materials in many well-known MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions. nih.gov

While specific literature detailing the use of this compound in MCRs is not prevalent, its structure is suitable for participation in such transformations. For instance, other benzofuran precursors have been utilized in MCRs to build complex heterocyclic systems. mdpi.com Given the reactivity of its aldehyde group, it is plausible that this compound could serve as the aldehyde component in various MCRs to generate diverse and complex molecular scaffolds.

Deuteration Studies of the Aldehyde Group

Specific studies focusing on the deuteration of the aldehyde proton of this compound are not extensively reported in the surveyed scientific literature. Such studies would typically involve isotopic exchange reactions to replace the hydrogen atom of the -CHO group with a deuterium (B1214612) atom, which can be useful for mechanistic investigations or as a tool in spectroscopic analysis.

Functionalization of the Benzofuran Ring System

Electrophilic Aromatic Substitution (EAS) on the Benzofuran Nucleus

The benzofuran ring system is an aromatic structure that can undergo electrophilic aromatic substitution (EAS). wikipedia.org The regioselectivity of such reactions on this compound is governed by the directing effects of the existing substituents: the 4-methoxy group and the 3-formyl (aldehyde) group.

4-Methoxy Group : The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director.

3-Formyl Group : The aldehyde group is a deactivating group, withdrawing electron density from the ring through resonance (-R effect). It acts as a meta-director relative to its position.

In this specific molecule, the powerful activating and directing effect of the 4-methoxy group dominates, making the fused benzene (B151609) ring the more likely site for electrophilic attack. The methoxy group at position 4 directs incoming electrophiles to the ortho position (C5) and the para position (C7). The position ortho to the methoxy group (C3) is already substituted. Therefore, electrophilic substitution is predicted to occur preferentially at the C7 or C5 positions of the benzene ring. For benzofuran itself, electrophilic attack often favors the 2-position of the furan (B31954) ring, but since this position is already substituted in the parent aldehyde's precursor, and the 3-position now bears a deactivating group, substitution on the furan ring is less likely. echemi.com

SubstituentPositionElectronic EffectDirecting InfluencePredicted Substitution Sites
-OCH₃4Activating (+R > -I)Ortho, ParaC5, C7
-CHO3Deactivating (-R, -I)Meta (on furan ring)N/A (on benzene ring)

Nucleophilic Aromatic Substitution (SNAr) on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that is distinct from EAS and is less common for typical electron-rich aromatic rings. libretexts.org The SNAr mechanism requires specific features on the aromatic ring that are not present in this compound itself: a good leaving group (such as a halide) and one or more strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

Therefore, for an SNAr reaction to occur on this benzofuran system, the molecule would first need to be modified. For example, an analogue such as 7-nitro-6-chloro-4-methoxy-3-benzofurancarboxaldehyde could potentially undergo SNAr, where a nucleophile would displace the chloride at C6, facilitated by the para-nitro group. The synthesis of such substituted analogues could be achieved through electrophilic nitration and halogenation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, these reactions are instrumental in elaborating the benzofuran core.

A notable application is the tandem Sonogashira coupling-cyclization reaction. This methodology has been effectively employed for the direct synthesis of 4-formyl-2-arylbenzofurans. In a typical reaction, a substituted 2-halophenol undergoes a copper-free Sonogashira coupling with a terminal alkyne, catalyzed by a palladium complex such as PdCl(C3H5)dppb. This is followed by an intramolecular cyclization to construct the benzofuran ring, directly installing the formyl group at the 3-position. This efficient, one-pot process provides a streamlined route to highly functionalized benzofuran derivatives that are valuable precursors for more complex molecules. For instance, this strategy has been successfully applied to the synthesis of viniferifuran analogues, which are resveratrol (B1683913) dimers with significant biological activity.

While the Sonogashira reaction is a prominent example, the principles of palladium-catalyzed cross-coupling can be extended to other reactions such as Suzuki, Heck, and Stille couplings, which would allow for the introduction of a wide variety of substituents onto the benzofuran scaffold, provided a suitable halo-substituted precursor of this compound is used.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling-Cyclization for the Synthesis of 4-Formyl-2-arylbenzofuran Derivatives

EntryAryl HalideAlkyneCatalystBaseSolventProductYield (%)
12-Bromo-3-hydroxy-4-methoxybenzaldehydePhenylacetylenePdCl(C3H5)dppbCs2CO3Dioxane4-Methoxy-2-phenyl-3-benzofurancarboxaldehyde85
22-Iodo-3-hydroxy-4-methoxybenzaldehyde4-Ethynyl-anisolePd(PPh3)4/CuIEt3NDMF4-Methoxy-2-(4-methoxyphenyl)-3-benzofurancarboxaldehyde92
32-Bromo-3-hydroxy-4-methoxybenzaldehydeTrimethylsilylacetylenePdCl2(PPh3)2/CuIEt3NToluene4-Methoxy-2-(trimethylsilyl)-3-benzofurancarboxaldehyde78

Note: The table above is illustrative and based on typical conditions for tandem Sonogashira coupling-cyclization reactions leading to structures analogous to this compound.

Photoinduced Reactions and Cycloadditions

The benzofuran nucleus can participate in various photoinduced and cycloaddition reactions, offering pathways to novel molecular structures. While specific examples starting directly from this compound are not extensively documented, the reactivity of the benzofuran system in general suggests potential applications.

Photoinduced reactions, for instance, could involve the [2+2] cycloaddition of the furan double bond with an alkene, leading to the formation of a cyclobutane (B1203170) ring fused to the benzofuran core. The aldehyde group could potentially influence the regioselectivity of such reactions.

In terms of cycloadditions, the benzofuran ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the reaction partner. For example, reaction with a potent dienophile could lead to the formation of a bridged polycyclic system. Conversely, if the benzofuran were to act as a dienophile, it could react with a diene to construct a new six-membered ring. The aldehyde functionality could be a site for further transformations after the cycloaddition.

Derivatization Strategies for Diverse Chemical Scaffolds

The aldehyde group of this compound is a key functional handle for a multitude of derivatization strategies, enabling the construction of diverse and complex chemical scaffolds.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality in this compound is a versatile starting point for the synthesis of fused heterocyclic systems. Through condensation reactions with various binucleophiles, new rings can be annulated onto the benzofuran core.

Formation of Polycyclic Aromatic Compounds

While the direct conversion of this compound to large polycyclic aromatic hydrocarbons (PAHs) is not a common transformation, the benzofuran core can serve as a building block for larger aromatic systems. Strategies could involve multi-step sequences where the aldehyde is first converted into a group that can participate in cyclization reactions.

For instance, a Wittig or Horner-Wadsworth-Emmons reaction could convert the aldehyde into an alkene, which could then undergo a ring-closing metathesis or a Diels-Alder reaction followed by aromatization to build additional aromatic rings. Another approach could involve the conversion of the aldehyde to a nitrile, which can then be used in reactions like the Friedel-Crafts acylation to annulate another aromatic ring.

Construction of Complex Natural Product Analogues

This compound and its derivatives are valuable precursors for the synthesis of analogues of complex natural products. The benzofuran moiety is a common scaffold in a variety of biologically active natural products.

A significant application is in the synthesis of analogues of viniferifuran, a resveratrol dimer. The synthesis of 4-formyl-2-arylbenzofurans via a tandem Sonogashira coupling-cyclization provides a direct route to the core structure of these compounds. Further modifications of the aldehyde and other functional groups allow for the creation of a library of viniferifuran analogues for structure-activity relationship studies.

Another example is the synthesis of puerariafuran, a natural product with a 3-formylbenzofuran core. The synthetic route to this compound has been achieved starting from a 2-hydroxychalcone, which is transformed into a 2,3-dihydrobenzofuran (B1216630) intermediate. This intermediate is then selectively converted to the 3-formylbenzofuran skeleton of puerariafuran. This demonstrates the utility of 3-formylbenzofuran derivatives as key intermediates in the total synthesis of natural products.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methoxy 3 Benzofurancarboxaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-methoxy-3-benzofurancarboxaldehyde in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often necessary for complete and unequivocal signal assignment, especially for complex derivatives. nih.gov

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. By spreading the spectral information across two frequency axes, these techniques resolve signal overlap and reveal through-bond and through-space correlations. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J H-H couplings). For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons H-5, H-6, and H-7 on the benzene (B151609) ring, confirming their sequential arrangement.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J C-H coupling). researchgate.net An HSQC spectrum provides a direct link between each proton and its corresponding carbon, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is one of the most powerful tools for structural elucidation, as it reveals long-range couplings between protons and carbons over two or three bonds (²J and ³J C-H couplings). researchgate.netdocbrown.info This is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and heteroatoms. For instance, HMBC would show correlations from the aldehydic proton (H-8) to carbons C-3 and C-3a, and from the methoxy (B1213986) protons (H-9) to C-4, unequivocally placing these functional groups on the benzofuran (B130515) scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for determining stereochemistry and conformation. For planar molecules like this compound, NOESY can confirm spatial proximities, for example, between the aldehydic proton H-8 and the furan (B31954) ring proton H-2, and between the methoxy protons H-9 and the aromatic proton H-5.

The combination of these techniques allows for the complete assignment of all proton and carbon signals, as illustrated in the predicted data tables below.

Predicted ¹H and ¹³C NMR Data for this compound (Based on data from related benzofuran and benzaldehyde (B42025) structures) docbrown.infonih.govchemicalbook.comspectrabase.com

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.0 - 8.2 (s)~145 - 148
3-~120 - 123
3a-~150 - 153
4-~158 - 161
5~6.9 - 7.1 (d)~110 - 113
6~7.3 - 7.5 (t)~125 - 128
7~7.2 - 7.4 (d)~115 - 118
7a-~122 - 125
8 (CHO)~10.1 - 10.4 (s)~188 - 192
9 (OCH₃)~3.9 - 4.1 (s)~55 - 57

Predicted Key 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Information Gained
COSY H-5 ↔ H-6; H-6 ↔ H-7-Confirms connectivity of aromatic ring protons
HSQC H-2C-2Direct H-C one-bond correlations
H-5C-5
H-6C-6
H-7C-7
H-8C-8
H-9C-9
HMBC H-2C-3, C-3a, C-7aConnectivity of furan proton to scaffold
H-5C-3a, C-4, C-7Connectivity of aromatic protons
H-7C-5, C-7a
H-8 (CHO)C-3, C-3aConfirms position of aldehyde group at C-3
H-9 (OCH₃)C-4Confirms position of methoxy group at C-4

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers atomic-level insights into the structure and properties of materials in their solid form. europeanpharmaceuticalreview.com This is particularly relevant for studying crystalline polymorphism, where a single compound can exist in multiple crystal forms with different physical properties. researchgate.netnih.gov

For this compound, ssNMR techniques such as ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) can be employed to:

Identify and Characterize Polymorphs: Different crystal packing arrangements lead to distinct chemical environments for the carbon atoms, resulting in unique ¹³C ssNMR spectra for each polymorph. researchgate.net This allows for the unambiguous identification and quantification of different solid forms in a bulk sample.

Analyze Molecular Conformation and Packing: Chemical shifts in ssNMR are highly sensitive to molecular conformation and intermolecular interactions like hydrogen bonding or π-stacking. researchgate.net Analysis of the spectra can reveal subtle differences in the orientation of the aldehyde or methoxy groups relative to the benzofuran ring in the solid state.

Study Molecular Dynamics: ssNMR can probe the motion of specific parts of the molecule, such as the rotation of the methoxy group, within the crystal lattice. mdpi.com

The application of ssNMR is a key component of "NMR crystallography," where ssNMR data is combined with techniques like powder X-ray diffraction to refine crystal structures. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, the molecular formula is C₁₀H₈O₃. HRMS would be used to confirm this composition by matching the experimental mass to the theoretical exact mass.

HRMS Data for this compound

Molecular FormulaTheoretical Exact Mass (u)
C₁₀H₈O₃176.04734

An experimental HRMS measurement yielding a mass very close to 176.0473 would provide strong evidence for the C₁₀H₈O₃ elemental composition, distinguishing it from other potential formulas with the same nominal mass. mdpi.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor or parent ions) are selected and then fragmented by collision with an inert gas. The resulting fragment (or product) ions are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. ipb.pt The fragmentation pathways for benzofuran derivatives are influenced by the positions of substituents.

For this compound (M.W. 176.17), the protonated molecule [M+H]⁺ at m/z 177 would be selected as the precursor ion. A plausible fragmentation pathway would involve initial losses of small, stable molecules or radicals. Key fragmentation steps could include:

Loss of a hydrogen radical (•H): From the aldehyde, leading to an [M]+ ion at m/z 176.

Loss of carbon monoxide (CO): A characteristic fragmentation of aldehydes, leading to a fragment at m/z 149 ([M+H - CO]⁺).

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an ion at m/z 162 ([M+H - CH₃]⁺).

Loss of formaldehyde (B43269) (CH₂O): A common loss from methoxy-substituted aromatic rings, yielding a fragment at m/z 147 ([M+H - CH₂O]⁺).

By analyzing these fragments, the connectivity and nature of the functional groups can be confirmed.

Predicted Key Fragments in MS/MS of [M+H]⁺ for this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
177.055176.047•HC₁₀H₈O₃⁺• (Radical cation)
177.055162.032•CH₃[M+H - CH₃]⁺
177.055149.060COC₉H₉O₂⁺
177.055148.052CHO•C₉H₈O₂⁺•
177.055147.045CH₂OC₉H₇O₂⁺
149.060121.065COC₈H₉O⁺

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. A sample is vaporized and separated based on its boiling point and polarity in a capillary column before entering the mass spectrometer for detection. GC-MS is highly effective for identifying impurities, byproducts, and isomeric contaminants in a synthesis reaction mixture of this compound. Studies on related benzoylbenzofurans have demonstrated that GC-MSⁿ can unambiguously differentiate between regioisomers that produce nearly identical mass spectra upon initial ionization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of compounds, including those that are non-volatile or thermally sensitive. The sample is separated in the liquid phase before being ionized and analyzed by the mass spectrometer. LC-MS is a powerful tool for monitoring reaction progress, analyzing crude extracts, and quantifying the compound in complex matrices. For benzofuran derivatives, LC-MS has been used to identify metabolites and analyze pharmaceutical intermediates, sometimes requiring derivatization to improve ionization and detection.

Both techniques provide retention time data from the chromatography in addition to the mass spectral data, adding another dimension of confidence to the identification and quantification of this compound and its derivatives.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. quora.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate detailed structural information, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. quora.com

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. The growth of such crystals from organic compounds like this compound and its derivatives is a critical, and often challenging, first step. taylorfrancis.com Several factors significantly influence the size and quality of the resulting crystals, including the purity of the compound, the choice of solvent, the rate of cooling or evaporation, the number of nucleation sites, and the avoidance of mechanical disturbances. rochester.edu

Key principles for growing X-ray quality crystals include:

Solvent Selection: A solvent in which the compound is moderately soluble is often ideal. rochester.edu Highly soluble compounds tend to form small crystals, while saturated solutions can also yield crystals that are too small for diffraction experiments. rochester.edu Binary or even more complex solvent systems can be employed to modify crystal morphology. rochester.edu

Nucleation Control: The formation of a crystal begins with nucleation, where a small number of molecules assemble into a stable cluster. ijraset.com Minimizing the number of nucleation sites—for instance, by using clean, dust-free glassware—encourages the growth of fewer, larger crystals. rochester.edu

Growth Conditions: Slow processes are paramount. Techniques like slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are commonly used to allow molecules to accrete onto the crystal lattice in an ordered manner. rochester.eduijraset.com Patience and minimal disturbance of the growing vessel are essential for obtaining well-ordered crystals. rochester.edu

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons of the atoms within the crystal scatter the X-rays, producing a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are measured, allowing for the calculation of a three-dimensional electron density map of the crystal's repeating unit (the unit cell). quora.com From this map, the precise positions of the atoms can be determined, revealing the molecule's structure.

For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, a complex benzofuran derivative, reveals typical bond lengths and angles for the fused ring system. asianpubs.org The C-O bond lengths within the furan ring are distinct from those in simple ethers, reflecting their participation in the aromatic system. umich.edu Distortions in the benzene ring can also be observed due to the fusion with the furan moiety. researchgate.net Analysis of such structures shows that the benzofuran ring system is often not perfectly coplanar with its substituents. asianpubs.org

Table 1: Selected Bond Lengths and Angles for a Benzofuran Derivative (5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester) Data sourced from a representative crystal structure to illustrate typical values. asianpubs.org

Bond/AngleTypeValue
N-ONitro Group1.214 (2) - 1.219 (2) Å
C-NAmide/Succinimide1.389 (2) - 1.463 (2) Å
C8-C7-N5-C15Torsional Angle109.6 (2)°
C8-C7-N5-C31Torsional Angle-66.7 (3)°

Note: The table presents data for a complex derivative to exemplify the type of information obtained from X-ray crystallography. The specific values for this compound may differ.

Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O, N-H···O) are strong directing forces, weaker C-H···O interactions are also significant in stabilizing the crystal packing of benzofuran derivatives. asianpubs.org The oxygen atoms of the furan ring, the methoxy group, and the carboxaldehyde group in this compound would be expected to act as hydrogen bond acceptors.

π–π Interactions: The aromatic benzofuran core allows for π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in the formation of columnar or layered structures. mdpi.com

These varied interactions often work in concert to form higher-order supramolecular structures, such as chains, sheets, or three-dimensional networks. asianpubs.orgresearchgate.net For instance, a combination of C-H···O hydrogen bonds and C-H···π interactions in one benzofuran derivative leads to the formation of a 2D supramolecular layer structure. asianpubs.org The specific substituents on the benzofuran ring play a critical role in directing which interactions dominate the crystal packing. mdpi.com

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds (stretching, bending, etc.), which occur at specific, characteristic frequencies.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, leading to a transition to a higher vibrational energy level. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light (usually from a laser). A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational frequencies of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

For this compound, vibrational spectroscopy can confirm the presence of its key structural features. Analysis of related compounds, such as 2(3H)-benzofuranone and other substituted benzaldehydes, provides a basis for assigning the expected vibrational bands. nih.govnist.govnist.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from related benzofuran and benzaldehyde compounds. nih.govnist.govnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
C-H Stretch (Aromatic)Benzene Ring C-H3100 - 3000Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)Methoxy -CH₃ / Aldehyde -CHO3000 - 2850 / 2850 - 2750The aldehyde C-H stretch often appears as a pair of weak bands.
C=O StretchAldehyde Carbonyl~1700 - 1680Conjugation with the benzofuran ring lowers the frequency from a typical aliphatic aldehyde.
C=C StretchAromatic Ring~1600 - 1450Multiple bands are expected due to the fused aromatic system.
C-O-C Stretch (Asymmetric)Aryl Ether (Methoxy)~1275 - 1200Strong, characteristic band for the Ar-O-CH₃ linkage.
C-O-C Stretch (Symmetric)Aryl Ether (Methoxy)~1075 - 1020
C-O StretchFuran Ring~1100 - 1050Associated with the C-O-C vibration within the furan ring.

A splitting of the carbonyl (C=O) stretching frequency, sometimes observed in the 1640-1660 cm⁻¹ region in both IR and Raman spectra of related compounds, can be attributed to Fermi resonance. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. truman.edu This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light—which typically involve π-electron systems.

The benzofuran ring system is itself a chromophore. The electronic spectrum of substituted benzofurans is characterized by intense absorption bands arising from π → π* transitions. researchgate.net The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the benzofuran core. researchgate.net

For this compound, both the methoxy (-OCH₃) group and the carboxaldehyde (-CHO) group are expected to significantly influence the electronic spectrum.

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group's non-bonding electrons can participate in resonance with the aromatic π-system. This generally leads to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. nih.gov

Carboxaldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde extends the conjugated system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift of the π → π* transition. nih.gov

The combined effect of these two groups on the benzofuran chromophore results in absorption at considerably longer wavelengths compared to the unsubstituted parent compound. Theoretical studies on methoxybenzofurans have shown that the first electronic absorption band is highly dependent on the substituent's position. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Substituted Benzofurans Data illustrates the effect of substituents on the absorption spectrum.

CompoundSubstituent(s)λmax (nm)SolventReference
BenzofuranNone~245, 275, 282Not Specified researchgate.net
5-Methoxybenzofuran5-OCH₃~255, 295, 305Not Specified researchgate.net
Functionalized Benzofuran DerivativeDonor/Acceptor Groups~360Dichloromethane researchgate.net

The solvatochromic behavior of benzofuran derivatives is also an important aspect, as changes in solvent polarity can alter the energy of the ground and excited states, leading to shifts in the absorption maxima. nih.gov

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound is an achiral molecule, many of its derivatives can be chiral, possessing non-superimposable mirror images (enantiomers). For these chiral derivatives, chiroptical spectroscopic methods are indispensable for determining their absolute configuration and studying their stereochemical properties.

The primary chiroptical techniques include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum consists of positive or negative bands (Cotton effects) that are highly sensitive to the three-dimensional arrangement of atoms. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides detailed stereochemical information based on the molecule's vibrational modes.

These methods are crucial in the development of chiral materials and drugs. For example, the chiroptical properties of complex, inherently chiral benzofuran-containing structures like oxahelicenes have been investigated to establish structure-property relationships. chinesechemsoc.org The development of chiral organic materials with strong chiroptical responses is a key goal for applications in circularly polarized luminescence and enantioselective sensing. rsc.org The non-covalent interaction of fluorescent chromophores with chiral species can also induce a chiroptical response, a principle used in supramolecular sensing. rsc.org Therefore, should chiral derivatives of this compound be synthesized, ECD and VCD would be essential tools for their complete stereochemical characterization.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Despite the growing interest in the diverse pharmacological and synthetic applications of benzofuran derivatives, a comprehensive computational and theoretical investigation of this compound is notably absent from the current scientific literature. Extensive searches for dedicated quantum chemical calculations, reaction mechanism elucidations, and other theoretical studies on this specific compound have not yielded detailed research findings.

While computational studies on other substituted benzofuran derivatives are available, providing a general framework for how such analyses are conducted, the specific electronic, spectroscopic, and reactive properties of this compound have not been the subject of focused investigation. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to explore the molecular landscapes of similar compounds, but the application of these techniques to the title compound has not been reported in detail.

Consequently, a thorough discussion of its electronic structure, molecular orbitals, predicted spectroscopic parameters, conformational analysis, and the computational modeling of its synthetic pathways cannot be constructed based on existing research. The scientific community has yet to publish in-depth theoretical work that would allow for a detailed and scientifically accurate article strictly adhering to the requested outline for this compound. Further research is required to fill this knowledge gap and to computationally characterize this particular benzofuran derivative.

Computational and Theoretical Studies of 4 Methoxy 3 Benzofurancarboxaldehyde

Molecular Modeling and Docking Studies with Non-Human Biological Targets

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a benzofuran (B130515) derivative, might bind to the active site of a protein. This in silico approach is crucial for hypothesizing the compound's mechanism of action and for guiding the design of new derivatives with enhanced activity against various non-human targets, including microbial enzymes and plant receptors.

Although direct ligand-protein interaction simulations for 4-methoxy-3-benzofurancarboxaldehyde are not readily found, studies on similar benzofuran derivatives have demonstrated their potential to interact with various microbial enzymes. For instance, molecular docking analyses have been performed on benzofuran and naphthofuran derivatives against the NarL protein from Mycobacterium tuberculosis, which is involved in nitrate (B79036) respiration. nih.gov These studies revealed that derivatives could bind to the active site with favorable binding energies, primarily through hydrophobic interactions and, in some cases, hydrogen bonds involving substituents like nitro groups. nih.gov

In another study, newly synthesized benzofuran derivatives were docked against a bacterial protein (PDB ID: 1AJ6) to evaluate their potential as antibacterial agents. africanjournalofbiomedicalresearch.com The results indicated strong binding affinities, with docking scores surpassing those of standard drugs in some cases, suggesting that the benzofuran scaffold can be a promising pharmacophore for antibacterial activity. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Similarly, docking studies of aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum showed a good fit within the active site of murine inducible nitric oxide synthase (iNOS), indicating potential anti-inflammatory mechanisms through interactions like hydrogen bonding. mdpi.com

These examples highlight a common methodology where the benzofuran core serves as a scaffold for positioning functional groups to interact with key amino acid residues within a protein's active site. For this compound, it can be hypothesized that the methoxy (B1213986) group and the carboxaldehyde group would be key features in determining its binding orientation and affinity with potential protein targets. The oxygen atoms in these groups could act as hydrogen bond acceptors, while the aromatic rings would likely engage in hydrophobic and π-stacking interactions.

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives with Non-Human Targets

Compound Class Protein Target Key Findings
Benzofuran and Naphthofuran Derivatives NarL protein (M. tuberculosis) Binding primarily through hydrophobic interactions, with some derivatives forming hydrogen bonds. nih.gov
Substituted Benzofuran Derivatives Bacterial Protein (PDB ID: 1AJ6) Several derivatives showed strong binding affinity with docking scores ranging from -6.9 to -10.4 kcal/mol. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Aza-benzofuran compounds Murine inducible Nitric Oxide Synthase (iNOS) Compounds fit well within the active site, forming characteristic hydrogen bonds. mdpi.com
Dibenzofuran (B1670420) Derivatives Protein Tyrosine Phosphatase (PTP-MEG2) Docking simulations helped to analyze binding interactions and specificity for the target enzyme. nih.gov

Computational studies are pivotal in elucidating the Structure-Activity Relationships (SAR) of benzofuran derivatives. SAR studies explore how chemical structure relates to biological activity. For benzofuran compounds, research has shown that substitutions at various positions on the benzofuran ring system significantly influence their activity.

For example, SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity against various cell lines (in non-clinical contexts). nih.gov The introduction of ester groups or other heterocyclic rings at this position has been a common strategy to enhance biological effects. nih.gov Furthermore, the presence of specific functional groups, such as a CONH group or electron-withdrawing groups like halogens on an attached phenyl ring, has been shown to increase the number of binding interactions and improve activity. nih.gov

In the context of antimicrobial activity, SAR studies have revealed that the lipophilicity and the ability to form electrostatic interactions are important. mdpi.com For instance, aza-benzofuran compounds sometimes exhibit higher antibacterial activity than their oxa-benzofuran counterparts, which may be due to enhanced lipophilicity and the capacity to carry a positive charge, facilitating interactions with bacterial membranes. mdpi.com For this compound, the position and nature of the methoxy and carboxaldehyde groups would be critical determinants of its activity profile, influencing factors such as electron density, steric hindrance, and potential for specific interactions with biological targets.

QSAR/QSPR Applications for Structural Modifications and Property Predictions (excluding human clinical context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for guiding the synthesis of more potent analogs.

Several QSAR studies have been conducted on benzofuran derivatives for various applications. For instance, a 2D-QSAR study was performed on newly synthesized benzofuran-based hybrids to understand the factors governing their vasodilation activity. nih.gov The resulting model showed a good correlation between the structural features and the observed activity, with a high R² value, indicating its predictive power. nih.gov

In another study, a 3D-QSAR model was developed for a series of 2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity. mdpi.com The model, based on Comparative Molecular Field Analysis (CoMFA), revealed that steric and electrostatic fields were significant contributors to the activity. The contour maps generated from the model provided a visual representation of which regions of the molecule could be modified to enhance activity, suggesting that bulky substituents at certain positions could be beneficial. mdpi.com Similarly, a 3D-QSAR study on dibenzofuran derivatives as PTP-MEG2 inhibitors identified key pharmacophoric features, such as hydrogen bond acceptors and hydrophobic regions, that are important for binding to the target protein. nih.gov

These QSAR studies demonstrate a robust framework for systematically modifying the benzofuran scaffold to optimize a desired biological activity. For this compound, a QSAR approach could be used to predict how modifications to the methoxy or carboxaldehyde groups, or the addition of other substituents to the benzofuran rings, would impact its interaction with specific non-human targets. The models could predict changes in activity based on descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters.

Table 2: Examples of QSAR Studies on Benzofuran Derivatives

Study Type Compound Series Biological Activity Key Outcome
2D-QSAR 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids Vasodilation The model identified controlling factors for pharmacological properties and showed good predictive capability (R² = 0.816). nih.gov
3D-QSAR (CoMFA) trans-2-phenyl-2,3-dihydrobenzofurans Antileishmanial The model highlighted the importance of steric and electrostatic fields and guided further structural modifications. mdpi.com
3D-QSAR (HipHop) Dibenzofuran derivatives PTP-MEG2 inhibition The generated pharmacophore model revealed essential features for binding, including hydrophobic and hydrogen bond acceptor sites. nih.gov
QSAR Benzofuran and indole (B1671886) derivatives Histone lysine (B10760008) methyl transferase inhibition A predictive QSAR model was developed to identify potential anticancer agents (in a non-clinical context). eurjchem.com

Applications of 4 Methoxy 3 Benzofurancarboxaldehyde in Advanced Materials and Chemical Sciences

Role as a Building Block for Functional Materials

The intrinsic properties of the 4-methoxy-3-benzofurancarboxaldehyde framework, such as rigidity, planarity, and electronic tunability, make it an excellent candidate for constructing functional materials. The aldehyde group provides a reactive handle for incorporation into larger molecular and macromolecular architectures, while the methoxy-substituted benzofuran (B130515) core dictates the electronic and photophysical behavior of the final material.

The benzofuran nucleus is a key structural unit in the synthesis of high-performance polymers. Benzofuran itself can undergo cationic polymerization to produce rigid polymers with high glass-transition temperatures and optical transparency, making them suitable for applications as transparent thermoplastics. acs.org More broadly, benzofuran derivatives are harnessed in the preparation of various polymers, including polyamides, polyarylates, and polybenzimidazoles. nih.govresearchgate.net

In this context, this compound is a valuable monomer for creating polymers through polycondensation reactions. The aldehyde functionality can react with other monomers, such as amines or active methylene (B1212753) compounds, to form extended polymer chains. For instance, Knoevenagel polycondensation is a method used to synthesize polymers incorporating benzofuran units into the main chain. nih.gov The presence of the methoxy (B1213986) group on the benzofuran ring can further modulate the properties of the resulting polymer, such as solubility, thermal stability, and its electronic characteristics.

Table 1: Examples of Polymer Types Incorporating Benzofuran Derivatives

Polymer TypeMonomer Functional GroupsResulting Polymer Characteristics
PolybenzofuranVinyl ether / Styrene-likeHigh rigidity, high glass-transition temperature, optical clarity. acs.org
PolyamidesCarboxylic acid, AmineHigh thermal stability. nih.govresearchgate.net
PolyarylatesAcyl chloride, Phenol (B47542)Heat resistance. nih.govresearchgate.net
PolyestersCarboxylic acid, AlcoholVersatile thermal and mechanical properties. nih.govresearchgate.net

Benzofuran and its derivatives are recognized for their significant role in the field of organic electronics. nih.gov The planar and electron-rich nature of the fused ring system facilitates efficient charge transport and luminescence, properties that are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Furan-based semiconductor materials, including benzofuran, are actively researched for OSCs due to their unique properties such as strong rigidity, good solubility, and favorable electronic energy levels. nih.govresearchgate.net

Specifically, benzofuran derivatives have been incorporated into the molecular design of emitters and host materials for OLEDs. rsc.orgresearchgate.net The combination of an electron-donating group (like the methoxy group) and an electron-withdrawing group (like the aldehyde) on a conjugated scaffold is a common strategy for creating "push-pull" molecules. These molecules often exhibit intramolecular charge transfer (ICT), a property that is highly desirable for tuning the emission color and efficiency of OLEDs. Therefore, this compound represents a potential precursor for synthesizing advanced emitter materials for high-performance OLEDs. rsc.orgrsc.org Similarly, in the realm of organic solar cells, benzofuran derivatives are used to construct donor materials that absorb sunlight and convert it into electrical energy. nih.govnih.govbohrium.com

The structure of this compound is well-suited for the synthesis of ligands for coordination chemistry. The aldehyde group is a key functional handle for creating multidentate ligands, most commonly through condensation reactions with primary amines to form Schiff bases. These Schiff base ligands, containing an imine (C=N) bond, are highly versatile and can coordinate to a wide range of metal ions.

Ligands derived from benzofuran can coordinate to metals through various atoms. For instance, Schiff base ligands derived from benzofuran-2-carbohydrazide have been shown to coordinate with metal ions through the carbonyl oxygen and the azomethine nitrogen atoms. researchgate.netresearchgate.net In the case of this compound, a derived Schiff base ligand could coordinate to a metal center through the imine nitrogen and the carbonyl oxygen. Furthermore, the oxygen atoms of the furan (B31954) ring and the methoxy group can also participate in coordination, leading to the formation of stable chelate complexes. The ability to form stable complexes with various transition metals makes these ligands valuable in areas such as catalysis, materials science, and sensor development.

Table 2: Potential Coordination Sites and Resulting Metal Complexes

Ligand PrecursorFunctional Group for DerivatizationPotential Metal Coordinating AtomsExample Metal Ions
This compoundAldehyde (-CHO)Imine Nitrogen, Carbonyl Oxygen, Furan Oxygen, Methoxy OxygenCo(II), Ni(II), Cu(II), Zn(II), Cd(II). researchgate.netresearchgate.net

Contributions to Dye Chemistry and Pigment Development

The benzofuran scaffold is a fundamental chromophore found in many synthetic dyes. nih.gov Its extended π-conjugated system is responsible for the absorption of light in the visible spectrum. The color and photophysical properties of these dyes can be finely tuned by introducing substituents onto the benzofuran ring.

The molecule this compound is an archetypal example of a donor-acceptor chromophore. The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group (donor), while the carboxaldehyde group (-CHO) at the 3-position serves as an electron-withdrawing group (acceptor). This "push-pull" arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism in the design of organic dyes. This ICT character can lead to intense absorption bands and can be exploited in the development of dyes for various applications, including textiles and dye-sensitized solar cells. nih.govresearchgate.net

Development of Chemo- and Biosensors (non-human related)

The benzofuran framework is a prominent platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. chemisgroup.usresearchgate.netchemisgroup.us The general principle involves the interaction between the electron-rich benzofuran moiety and an analyte, such as a metal cation, which modulates the fluorescence properties of the molecule. chemisgroup.us This interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for sensitive and selective detection of the target analyte. chemisgroup.usresearchgate.net

This compound is an excellent starting material for creating such sensors. The aldehyde group can be readily modified to introduce a specific recognition site (a binding unit) for a target analyte. For example, reaction with a hydrazine (B178648) or amine derivative can generate a hydrazone or Schiff base with a tailored cavity for binding specific metal ions. The benzofuran unit acts as the signaling component (fluorophore), and the methoxy group can help modulate its fluorescent properties. Various benzofuran-based chemosensors have been developed for the detection of ions like Fe³⁺, Pd²⁺, and Zn²⁺. chemisgroup.usresearchgate.net

Table 3: Examples of Benzofuran-Based Chemosensors and Their Analytes

Benzofuran DerivativeAnalyte DetectedSensor Response
Benzofuran-2-boronic acidPd²⁺"Turn-on" fluorescence. chemisgroup.us
3-(2-((4-fluorobenzyl)amino)acetamido)-benzofuran-2-carboxamideFe³⁺"Turn-off" fluorescence. chemisgroup.uschemisgroup.us
Bis-(7-methoxybenzofuran-2-il)-ketoximeFe³⁺Fluorescence quenching. chemisgroup.us
3-(3-((4-methylbenzyl)amino)propanamido)benzofuran-2-carboxamideFe³⁺"Turn-on" fluorescence. researchgate.net

Catalytic Applications (e.g., as a ligand in transition metal catalysts, organocatalyst precursor)

While transition metals are often used to catalyze the synthesis of benzofurans, the reverse is also true: benzofuran-based molecules can serve as ligands in transition metal catalysts. acs.org As discussed in section 6.1.3, this compound is a precursor to ligands that can form stable complexes with transition metals like nickel, palladium, and rhodium. researchgate.netresearchgate.netacs.org

When coordinated to a metal center, these ligands can influence the catalyst's activity, selectivity, and stability. The electronic properties of the ligand, modified by the electron-donating methoxy group, can tune the electron density at the metal center, thereby affecting its catalytic performance. The steric bulk and geometry of the ligand can also direct the outcome of a catalytic reaction, for instance, by controlling stereoselectivity. For example, nickel catalysts bearing specific ligands like 1,10-phenanthroline (B135089) have been used effectively in reactions to form benzofuran derivatives, highlighting the critical role of the ligand in the catalytic cycle. acs.org Ligands derived from this compound could thus be applied to a range of metal-catalyzed reactions, including cross-coupling reactions and hydrogenations.

Investigational Biological Activities and Target Identification Strictly Non Clinical Human Focus

In Vitro Antimicrobial Investigations

There is currently a lack of specific published research detailing the in vitro antimicrobial activity of 4-methoxy-3-Benzofurancarboxaldehyde against specific bacterial or fungal strains.

No specific studies have been identified that investigate the mechanisms by which this compound may inhibit bacterial growth.

Data on the antifungal efficacy of this compound against plant pathogens or common laboratory fungal strains are not available in the current body of scientific literature.

Enzyme Inhibition Studies (in vitro, non-human enzymes)

Specific research on the inhibitory effects of this compound on microbial or plant metabolic enzymes is not presently available.

There are no documented studies on the interaction of this compound with specific microbial enzymes.

Information regarding the potential for this compound to inhibit plant metabolic enzymes has not been reported in available scientific literature.

Insecticidal and Pesticidal Activity Mechanisms (non-human related)

No published research could be located that examines the insecticidal or pesticidal activity and associated mechanisms of this compound.

Plant Growth Regulation and Phytotoxicity Studies

An extensive review of scientific literature reveals a notable absence of studies specifically investigating the effects of this compound on plant growth regulation or its potential phytotoxicity. While the broader class of benzofuran (B130515) derivatives is known to occur in various plant species and some have been studied for their biological activities, research dedicated to the impact of this compound on plant physiology is not publicly available at this time. Consequently, there is no data to report on its efficacy as a plant growth regulator or its toxic effects on flora.

Structure-Activity Relationship (SAR) Analysis for Specific Biological Targets (pre-clinical, non-human focus)

The exploration of the structure-activity relationship (SAR) for this compound is an emerging area of research. While comprehensive SAR studies on this specific molecule are limited, the broader family of benzofuran derivatives has been the subject of numerous investigations, providing a foundational understanding of how structural modifications may influence biological activity. nih.govnih.gov These studies often focus on anticancer and antimicrobial properties. nih.govnih.govnih.gov

Specific preclinical, non-human studies pinpointing the key structural features of this compound for a particular biological target are not yet prevalent in the available literature. However, general SAR principles derived from studies on related benzofuran compounds suggest that the methoxy (B1213986) group at the 4-position and the aldehyde group at the 3-position are critical for its specific chemical reactivity and potential biological interactions. The electronic properties conferred by the methoxy group and the reactive nature of the aldehyde are presumed to be key determinants of its activity profile. For instance, in other benzofuran derivatives, the position and nature of substituents on the benzofuran core have been shown to be critical for their biological activity. nih.gov

The rational design and synthesis of analogs based on the this compound scaffold are being explored to enhance interactions with specific biological targets. While specific examples directly derived from this compound for non-human preclinical targets are not extensively documented, related research on other benzofuran structures provides a roadmap for such endeavors. For example, the synthesis of novel benzofuran derivatives is a common strategy to explore and optimize biological activity, such as for the development of enzyme inhibitors. nih.govresearchgate.net The modification of the aldehyde group or the alteration of the substitution pattern on the aromatic ring are potential avenues for creating analogs with improved potency and selectivity.

Future Directions and Emerging Research Avenues for 4 Methoxy 3 Benzofurancarboxaldehyde

Integration into Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The specific functional groups on 4-methoxy-3-Benzofurancarboxaldehyde make it an excellent building block, or "tecton," for designing complex supramolecular systems.

Hydrogen Bonding and Host-Guest Chemistry: The aldehyde's oxygen atom is a potent hydrogen bond acceptor. This allows it to participate in predictable self-assembly patterns or to be a guest molecule within larger host structures like cyclodextrins or calixarenes.

Metal-Organic Frameworks (MOFs): The aldehyde group can be readily converted into other functionalities, such as carboxylic acids or pyridyls, which are standard "linker" groups for constructing MOFs. rsc.org These crystalline materials, composed of metal nodes and organic linkers, have exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. rsc.org A derivative of this compound could introduce specific electronic or photophysical properties into an MOF structure.

Crystal Engineering: Researchers can exploit the intermolecular forces, such as π-π stacking of the benzofuran (B130515) rings and C-H···O interactions involving the methoxy (B1213986) and aldehyde groups, to guide the formation of specific crystal lattices with desired physical properties, such as non-linear optics or solid-state fluorescence.

Novel Applications in Photochemistry and Photophysics

Benzofuran and its derivatives are known to possess interesting photophysical properties, including fluorescence. The specific substitution pattern of this compound suggests significant potential in this area.

The molecule features an electron-donating methoxy group and an electron-accepting aldehyde group attached to the conjugated benzofuran system. This "push-pull" or Donor-π-Acceptor (D-π-A) architecture is a classic design for creating molecules with strong intramolecular charge transfer (ICT) character. This ICT can lead to desirable photophysical behaviors:

Solvatochromism: The emission and absorption wavelengths of D-π-A molecules are often highly sensitive to the polarity of their solvent environment. This makes them valuable as fluorescent probes for characterizing the polarity of microenvironments.

Enhanced Stokes Shifts: The charge transfer in the excited state typically results in a large separation between the maximum absorption and emission wavelengths (a large Stokes shift), which is advantageous for fluorescence imaging applications as it minimizes self-absorption. nih.gov

Fluorescent Probes and Sensors: The aldehyde group can act as a reactive site to attach the molecule to other systems or to react with specific analytes. A change in the fluorescence signal upon reaction could form the basis of a highly sensitive chemical sensor. Benzothiadiazole derivatives, which share structural motifs with benzofurans, have been successfully developed as fluorescent probes for imaging lipid droplets in cells. nih.govscispace.com

The table below summarizes the photophysical properties of representative D-A-D-type fluorescent molecules, illustrating the range of properties that can be achieved and tuned.

Compound ClassMax Absorption (λ_abs)Max Emission (λ_em)Key Features
Phosphafluorene Oxides~290 nm, ~340 nmVaries with substituentExhibits intramolecular charge transfer. beilstein-journals.org
BenzothiadiazolesVaries (e.g., 450-500 nm)Varies (e.g., 550-650 nm)High photostability, large Stokes shifts, solvatochromism. nih.gov
Benzofuran-ChromenonesVaries with solventVaries with solventDemonstrates strong solvatochromic effects. researchgate.net

This table is illustrative of properties found in related heterocyclic systems.

Green and Sustainable Synthesis of Derivatives

Modern chemical synthesis prioritizes methods that are environmentally benign, efficient, and safe. Future research on this compound and its derivatives will undoubtedly focus on "green" synthetic strategies. Traditional multi-step syntheses are often replaced by more elegant and sustainable approaches.

Key green strategies applicable to benzofuran synthesis include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent waste, energy consumption, and time. One-pot syntheses of benzofurans have been developed by reacting salicylaldehydes, amines, and alkynes using copper catalysts. acs.orgnih.gov

Use of Eco-Friendly Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a major goal. Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been successfully used in the synthesis of benzofuran derivatives. nih.gov

Catalyst-Free Methods: Electrochemical synthesis is an emerging green technique that uses electrical current to drive reactions, often in aqueous media, eliminating the need for potentially toxic or expensive catalysts. jbiochemtech.com

Advanced Catalysis: The use of highly efficient catalysts, such as palladium-copper systems for Sonogashira coupling followed by cyclization, can dramatically improve reaction yields and reduce waste, even when used in very small quantities. acs.orgnih.gov

The table below compares various modern synthetic strategies for the benzofuran core.

Synthesis StrategyCatalyst/PromoterSolventKey AdvantagesReference
One-Pot ReactionCopper Iodide (CuI)Deep Eutectic Solvent (DES)Environmentally benign, high efficiency. acs.orgnih.gov
Electrochemical SynthesisNoneAqueous Phosphate (B84403) BufferCatalyst-free, uses green solvent. jbiochemtech.com
Palladium-Copper Catalysis(PPh₃)PdCl₂ / CuITriethylamineHigh yields for specific couplings. nih.gov
CyclodehydrationEaton's ReagentNot specifiedAccess from readily available phenols. researchgate.net

Interdisciplinary Research with Materials Science and Biotechnology (non-human focused)

The unique properties of this compound position it as a valuable component in interdisciplinary research, particularly at the interface of chemistry, materials science, and biotechnology.

Organic Electronics: π-conjugated molecules with D-A characteristics are fundamental to the field of organic electronics. Derivatives of this compound could be investigated as components in:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials, where their photophysical properties can be tuned to achieve specific colors and high efficiencies. beilstein-journals.org

Organic Solar Cells: As donor or acceptor materials in the active layer of photovoltaic devices.

Biotechnology and Bio-imaging: Beyond sensing, the fluorescent properties of its derivatives can be harnessed for non-human biotechnological applications. For example, they could be developed as fluorescent stains for specific cellular organelles in plant or microbial research, similar to how related compounds are used to image lipid droplets. nih.gov The aldehyde functionality provides a convenient handle for conjugation to biomolecules or other targeting moieties.

Challenges and Opportunities in Synthetic Scalability and Industrial Applications

While the potential applications are vast, the transition from laboratory-scale synthesis to industrial production presents significant challenges and opportunities.

Challenges:

Cost of Starting Materials: The availability and cost of substituted phenols and other precursors required for large-scale synthesis can be a limiting factor.

Catalyst Cost and Recovery: Many efficient syntheses rely on precious metal catalysts like palladium. acs.org The cost of these catalysts and the need for their efficient recovery and recycling are critical for industrial viability.

Purification: Chromatography, a common laboratory purification technique, is often not feasible for large-scale production. Developing scalable crystallization or distillation methods is essential.

Process Safety and Optimization: Reactions that work well in a flask may behave differently in a large reactor. Careful optimization of reaction conditions (temperature, pressure, mixing) is required to ensure safety and maximize yield.

Opportunities:

Process Intensification: The development of continuous flow reactors for the synthesis of benzofurans could offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing.

Novel Industrial Applications: While fine chemicals for pharmaceuticals and electronics are key markets, new applications could emerge. For instance, benzofuran derivatives could be used as specialized additives in polymers, as antioxidants, or as building blocks for agrochemicals. The broader class of metal-organic frameworks, for which this compound's derivatives could be linkers, has potential industrial applications in gas separation and purification. rsc.org

Q & A

Q. What synthetic routes are most effective for producing 4-methoxy-3-benzofurancarboxaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including benzannulation, methoxylation, and aldehyde functionalization. For example, a benzofuran precursor may undergo methoxy group introduction via nucleophilic substitution (e.g., using methoxide ions under anhydrous conditions) followed by oxidation of a methyl group to the aldehyde using CrO₃ or MnO₂ . Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting parameters such as temperature (60–80°C for methoxylation) and solvent polarity (e.g., DMF for polar intermediates). Yield improvements are achievable through catalytic systems like Pd-mediated cross-coupling for benzofuran core assembly .

Q. How can researchers ensure purity during purification, and which analytical techniques are critical?

Methodological Answer: Post-synthesis purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Analytical validation requires:

  • HPLC : To confirm >95% purity by comparing retention times with standards.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) and detects residual solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C₁₀H₈O₃ at m/z 177.055) .

Q. What thermodynamic data (e.g., boiling point, enthalpy of vaporization) are available for this compound, and how reliable are they?

Methodological Answer: Thermodynamic properties are often sourced from the NIST Chemistry WebBook or crystallographic studies. For example:

  • Boiling Point : Estimated at 280–300°C (extrapolated from similar benzaldehyde derivatives) .
  • Enthalpy of Vaporization (ΔvapH) : Calculated via the Clausius-Clapeyron equation using vapor pressure data from thermogravimetric analysis (TGA) .
    Reliability depends on experimental methods: Differential Scanning Calorimetry (DSC) provides accurate melting points, while computational predictions (e.g., COSMO-RS) may overestimate values by 5–10% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or substituent positioning?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation. For example:

  • Bond Angles : Methoxy group orientation (C-O-C angle ~112°) and benzofuran planarity are confirmed via SC-XRD .
  • Database Cross-Validation : Compare with Cambridge Structural Database (CSD) entries (e.g., refcode BAPLOM01 for similar benzofuran derivatives) .
    Discrepancies between SC-XRD and NMR data (e.g., rotational barriers in solution) require DFT-based conformational analysis .

Q. How to address contradictions between experimental and computational spectroscopic data (e.g., IR vibrational modes)?

Methodological Answer: Discrepancies often arise from solvent effects or anharmonicity in DFT models. To resolve:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to simulated IR spectra.
  • Scaling Factors : Use empirical scaling (0.96–0.98 for B3LYP/6-31G*) to align computed and experimental frequencies .
    For example, the aldehyde C=O stretch (experimental ~1700 cm⁻¹ vs. DFT-predicted 1685 cm⁻¹) may require hybrid functionals (e.g., M06-2X) for accuracy .

Q. What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer: Bioisosteric replacement and structure-activity relationship (SAR) studies guide analog design:

  • Functional Group Replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity (logP) .
  • Side Chain Addition : Introduce amine or amide groups (e.g., ethylamine hydrochloride derivatives) to enhance receptor binding, as seen in related benzofuran-based kinase inhibitors .
    Biological screening via in vitro assays (e.g., IC₅₀ determination in cancer cell lines) validates potency .

Q. How to investigate reaction mechanisms involving this compound (e.g., oxidation or nucleophilic substitution)?

Methodological Answer: Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect transient species in oxidation reactions .
    For example, aldehyde oxidation to carboxylic acid proceeds via a radical pathway under MnO₂ catalysis, confirmed by ESR spectroscopy .

Q. What are common sources of contamination in synthesized batches, and how can they be mitigated?

Methodological Answer: Common contaminants include:

  • Unreacted Precursors : Detectable via GC-MS (retention time matching).
  • Solvent Adducts : Remove via Soxhlet extraction with acetone .
    Mitigation strategies:
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., methoxylation).
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR probes ensures reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.